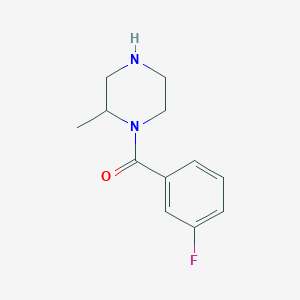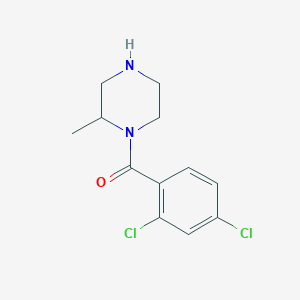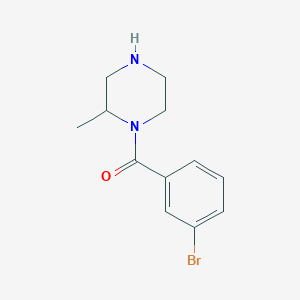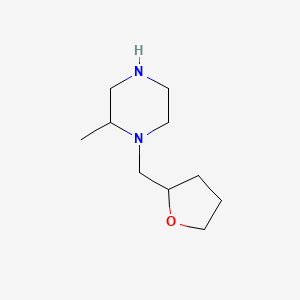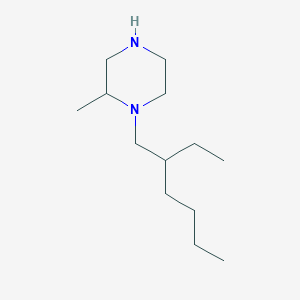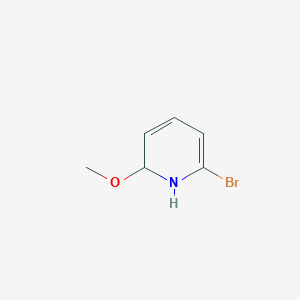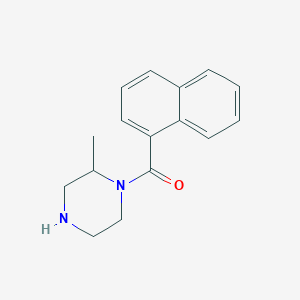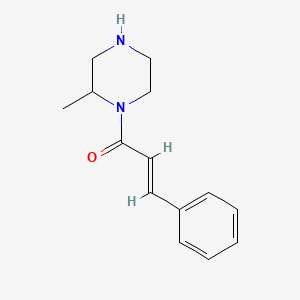
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, or (2E)-1-MPP for short, is a synthetic compound that has been studied for its various applications in the scientific research field. It is a colorless solid that is insoluble in water, and has been used in various laboratory experiments and studies.
科学的研究の応用
((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP has been studied for its potential applications in the scientific research field. It has been used as a substrate for the synthesis of various compounds, including 2-aryl-3-methylpiperazin-1-ylprop-2-en-1-ones, which have been studied for their potential anti-inflammatory and analgesic properties. It has also been used as a starting material in the synthesis of various other compounds, such as 2-aryl-3-methylpiperazin-1-ylprop-2-en-1-ones and 3-aryl-2-methylpiperazin-1-ylprop-2-en-1-ones, which have been studied for their potential applications in drug discovery.
作用機序
The mechanism of action of ((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP is not well understood. However, it is believed to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological processes, including pain perception, anxiety, and depression. It is also believed to act as an antagonist at the NMDA receptor, which plays an important role in learning and memory.
Biochemical and Physiological Effects
(this compound)-1-MPP has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. It has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
実験室実験の利点と制限
The use of ((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP in laboratory experiments has several advantages. For example, it is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are also some limitations to its use. For example, it has a very low solubility in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not well understood, making it difficult to predict the effects of its use in experiments.
将来の方向性
The use of ((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be conducted to explore its potential applications in drug discovery, such as the synthesis of novel compounds with potential therapeutic effects.
合成法
((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP can be synthesized through a variety of methods, including the reaction of 2-methylpiperazine with 3-phenylprop-2-en-1-one in the presence of a base catalyst. This reaction is carried out at a temperature of around 80 °C and yields (this compound)-1-MPP as the major product. The reaction can also be performed using a variety of other catalysts, such as pyridine, triethylamine, and sodium hydride.
特性
IUPAC Name |
(E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHWGZIOFZRZHA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CNCCN1C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

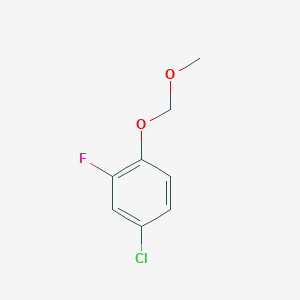
![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)
